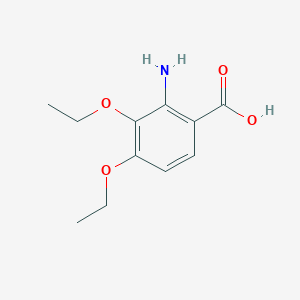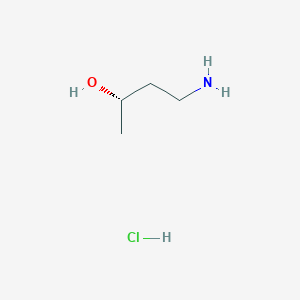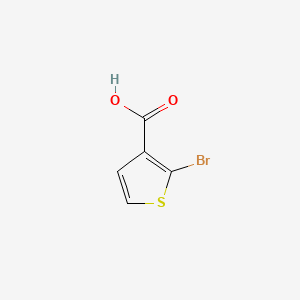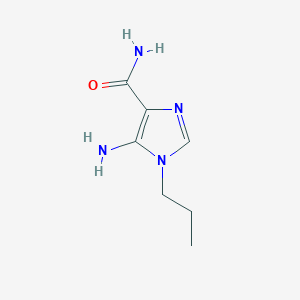
5-Amino-1-propyl-1H-imidazole-4-carboxamide
Übersicht
Beschreibung
5-Amino-1-propyl-1H-imidazole-4-carboxamide: is a chemical compound with the molecular formula C7H12N4O. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms.
Wirkmechanismus
Target of Action
It’s structurally similar compound, 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), is known to stimulate amp-dependent protein kinase (ampk) activity .
Mode of Action
Aicar, a structurally similar compound, is known to stimulate ampk activity . AMPK is a key regulator of cellular energy homeostasis and is activated under conditions of low intracellular ATP levels .
Biochemical Pathways
Aicar is known to be involved in the generation of inosine monophosphate . It’s plausible that 5-Amino-1-propyl-1H-imidazole-4-carboxamide might also be involved in similar biochemical pathways.
Biochemische Analyse
Biochemical Properties
5-Amino-1-propyl-1H-imidazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine transporters and adenosine kinase, leading to the formation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5′-monophosphate (ZMP), which mimics AMP and stimulates AMP-activated protein kinase (AMPK) activity . This interaction is crucial for its role in modulating cellular energy homeostasis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates AMPK, which in turn regulates glucose and lipid metabolism, protein synthesis, and cellular proliferation . Additionally, it has been observed to have antifibrotic effects in several cell types, making it a potential therapeutic agent for countering fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its uptake into cells via adenosine transporters and subsequent phosphorylation by adenosine kinase to form ZMP . ZMP mimics AMP, leading to the activation of AMPK. This activation results in various downstream effects, including modulation of protein synthesis, glucose and lipid metabolism, and regulation of cytokine production and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained activation of AMPK and its associated metabolic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively activates AMPK and modulates metabolic pathways without causing significant adverse effects . At higher doses, it may lead to toxic effects, including potential disruptions in cellular energy homeostasis and metabolic imbalances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine kinase and AMPK, influencing metabolic flux and metabolite levels . The activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, contributing to its overall metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via adenosine transporters . These transporters facilitate its uptake into cells, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its interactions with various binding proteins and transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with adenosine kinase and AMPK . Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects. Additionally, post-translational modifications may play a role in directing the compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-propyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 1-propyl-1H-imidazole-4-carboxamide with ammonia in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-propyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with varying degrees of saturation.
Substitution: Substituted imidazole derivatives with different functional groups attached to the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-1-propyl-1H-imidazole-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. It may also be used in the development of new diagnostic tools .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It may have activity against certain diseases or conditions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various manufacturing processes .
Vergleich Mit ähnlichen Verbindungen
5-Aminoimidazole-4-carboxamide: A closely related compound with similar structural features and reactivity.
1-Propyl-1H-imidazole-4-carboxamide: Another imidazole derivative with a propyl group attached to the nitrogen atom.
Uniqueness: 5-Amino-1-propyl-1H-imidazole-4-carboxamide is unique due to the presence of both an amino group and a propyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
5-amino-1-propylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONFJCKVYNYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491745 | |
| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61507-88-8 | |
| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

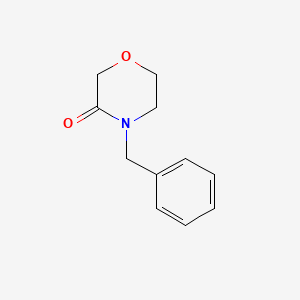
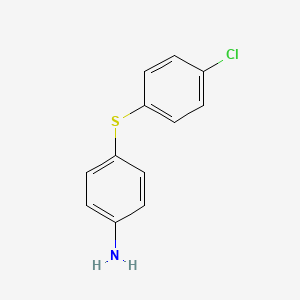

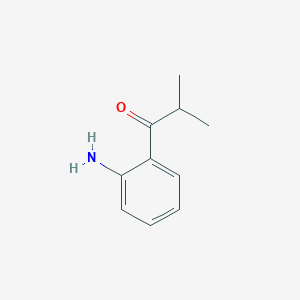

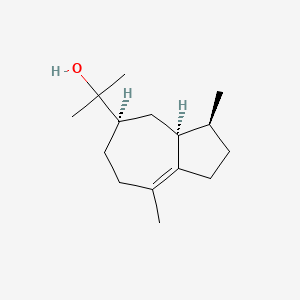
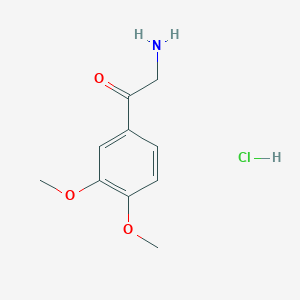
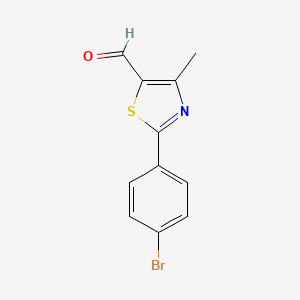
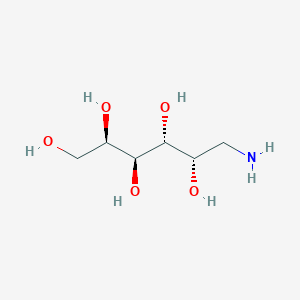
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

